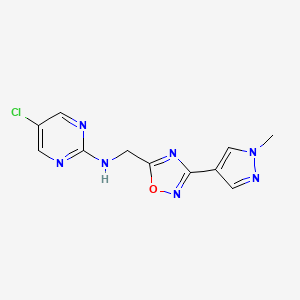

5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-chloro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN7O/c1-19-6-7(2-16-19)10-17-9(20-18-10)5-15-11-13-3-8(12)4-14-11/h2-4,6H,5H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHSTXBJCHODFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine generally involves multi-step organic synthesis. A common approach might involve:

Formation of the pyrazole ring: : Starting with suitable pyrazole precursors.

Oxadiazole formation: : Utilizing appropriate reagents to introduce the oxadiazole ring.

Chlorination and amination: : Achieved through substitution reactions to incorporate the chloro and amine functionalities.

Final assembly: : Bringing all components together under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, large-scale synthesis would require optimization of these steps to ensure high yield and purity. Methods such as continuous flow chemistry or the use of solid-phase synthesis could be employed to streamline the process and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

The compound is likely to undergo:

Substitution reactions: : Given the chloro substituent, nucleophilic substitution is a probable reaction.

Redox reactions: : The presence of multiple nitrogen-containing heterocycles suggests potential redox activity.

Addition reactions: : The double bonds in the rings could participate in various addition reactions under suitable conditions.

Common Reagents and Conditions

Reagents such as organometallics, halogenating agents, and strong nucleophiles could be used in these reactions. Typical conditions might include solvent choices like dichloromethane or acetonitrile, with reactions often conducted under inert atmosphere to prevent oxidation.

Major Products Formed

Products from these reactions could include halogenated derivatives, reduced or oxidized forms of the original compound, and various substituted analogs depending on the reaction conditions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyrazole moieties. The synthesized derivatives have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit cytotoxic effects by inducing apoptosis in cancer cells . The structural features of 5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine are conducive to interactions with key cellular targets involved in cancer progression.

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. They are being explored for their potential to inhibit tau protein aggregation, which is implicated in neurodegenerative diseases such as Alzheimer’s . This application could lead to novel therapeutic strategies for managing tauopathies.

Herbicidal Properties

Research indicates that derivatives of pyrazole and oxadiazole compounds possess herbicidal activity. The structural characteristics allow these compounds to interfere with plant growth regulators or metabolic pathways essential for plant development . This makes them potential candidates for developing new herbicides that are effective against resistant weed species.

Insecticidal Activity

The compound's ability to disrupt biological processes in insects positions it as a candidate for insecticide formulation. Studies have shown that similar compounds can act on the nervous system of insects, leading to paralysis and death . This application is particularly relevant in the context of integrated pest management strategies.

Mechanism of Action

The mechanism by which 5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine exerts its effects would depend on its application. In biological systems, it might interact with specific enzymes or receptors, modulating pathways involved in cell signaling or metabolic processes. The exact molecular targets and pathways would need to be elucidated through detailed experimental studies.

Comparison with Similar Compounds

Conclusion

5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a compound with intriguing chemical properties and diverse potential applications. Its synthesis, reactions, and mechanism of action warrant further investigation to fully understand and exploit its capabilities.

Biological Activity

5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a chloro group, a pyrazole ring, an oxadiazole moiety, and a pyrimidine amine. The molecular formula is with a molecular weight of 320.76 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit anti-inflammatory , antimicrobial , and anticancer properties. The following mechanisms have been proposed for this compound:

- Inhibition of Cyclooxygenase (COX) : Similar pyrazole derivatives have shown selective inhibition of COX enzymes, particularly COX-II, which is involved in inflammatory processes. For instance, compounds from related studies demonstrated IC50 values ranging from 0.52 μM to 22.25 μM against COX-II .

- Antibacterial Activity : Compounds with similar scaffolds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, MIC values were reported as low as 75 µg/mL against Bacillus subtilis .

- Anticancer Activity : Pyrazole derivatives have been studied for their potential to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

In Vitro Studies

A series of in vitro assays have evaluated the biological activity of related compounds:

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| PYZ16 | COX-II | 0.52 | Higher selectivity compared to Celecoxib |

| PYZ3 | COX-II | 0.011 | Most potent against COX-II protein |

| PYZ24 | Anti-inflammatory | 35.7 | Comparable to Celecoxib in efficacy |

These findings highlight the potential of the compound to act as a selective COX-II inhibitor with minimal side effects.

Case Studies

- Anti-inflammatory Activity : In vivo studies showed that related pyrazole derivatives exhibited significant reductions in carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties .

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, suggesting broad-spectrum antibacterial activity .

Q & A

(Basic) What are the standard synthetic routes for this compound, and what yields are typically achieved?

Answer:

The synthesis involves multi-step reactions, including pyrazole functionalization, oxadiazole cyclization, and pyrimidine coupling. Key steps and conditions are summarized below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.